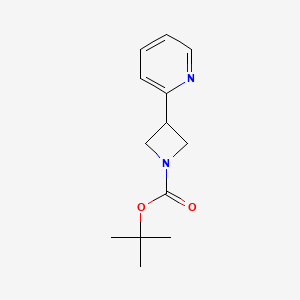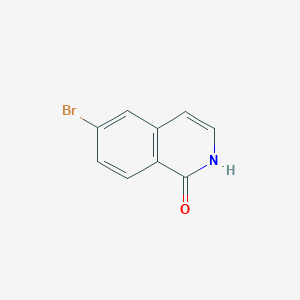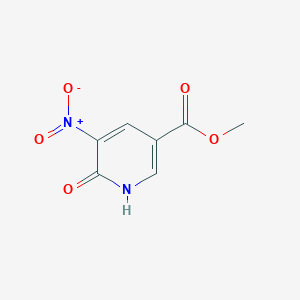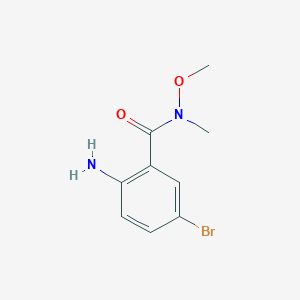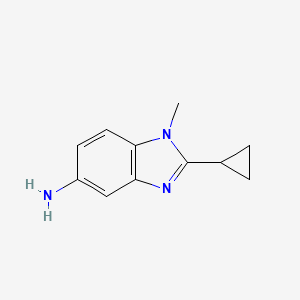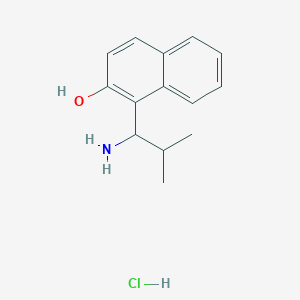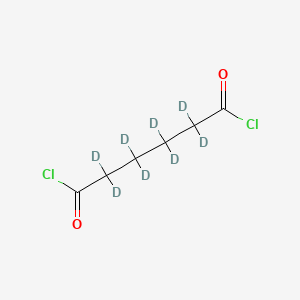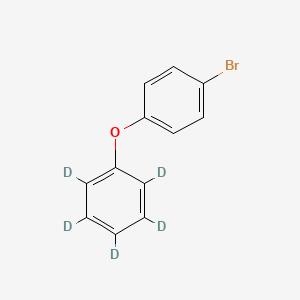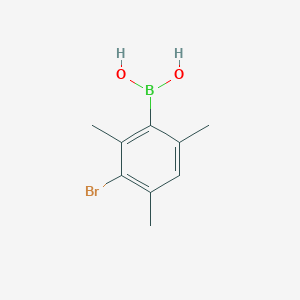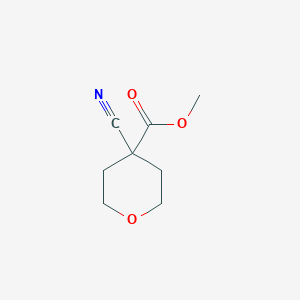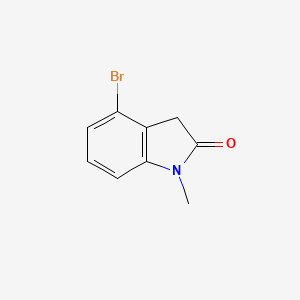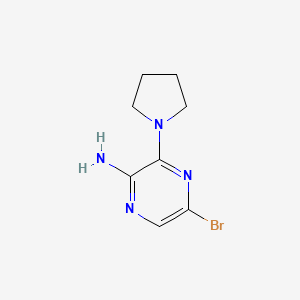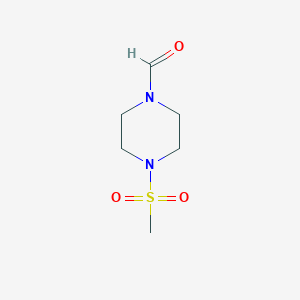
1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-
概要
説明
1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-, also known as PCMS, is an organic compound with a molecular formula of C6H12N2O3S. It is a colorless, odorless, and crystalline solid with a melting point of 46-48°C. PCMS is a derivative of piperazine and is used as a reagent in organic synthesis. It is also used as a starting material for the synthesis of various other compounds.
科学的研究の応用
Analytical Method Development : Kline et al. (1999) describe a method for determining the concentration of a compound containing 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)- in human plasma. This method involves pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, useful in pharmacokinetic studies and drug monitoring (Kline, Kusma, & Matuszewski, 1999).
Synthesis and Crystal Structure Analysis : Naveen et al. (2007) synthesized a compound including the 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)- structure. Their research focused on the X-ray crystallography of the compound, providing insights into its molecular and crystalline structure (Naveen et al., 2007).
Antibacterial Properties Study : Ekström et al. (1975) explored the antibacterial properties of compounds including methylsulfonyl analogs, potentially relevant to the study of 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-. These studies help in understanding the biological activity and potential pharmaceutical applications of such compounds (Ekström, Ovesson, & Pring, 1975).
Study on Drug Metabolism : Hvenegaard et al. (2012) investigated the oxidative metabolism of a novel antidepressant, which included studying compounds similar to 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-. This research contributes to our understanding of how drugs are metabolized in the body, crucial for drug development and safety (Hvenegaard et al., 2012).
Chemical Synthesis Techniques : Westrenen and Sherry (1992) described the sulfomethylation of piperazine and related compounds, a technique relevant to the synthesis of 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-. Such methods are essential in the synthesis of complex organic compounds for various applications (Westrenen & Sherry, 1992).
Catalysis in Organic Synthesis : Shirini et al. (2017) discussed the use of a compound related to 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-, as a catalyst in the synthesis of phthalazine derivatives. Catalysts like these are important in facilitating and optimizing chemical reactions in organic synthesis (Shirini, Koodehi, & Goli-Jolodar, 2017).
Supramolecular Chemistry : Prabhuswamy et al. (2017) investigated the supramolecular framework involving 4-(Methylsulfonyl)piperazin-1-ium, demonstrating the importance of intermolecular interactions like hydrogen bonding and π···π interactions. This research contributes to the understanding of molecular assemblies and their potential applications (Prabhuswamy, Parlak, Kumar, & Chandraju, 2017).
Safety and Hazards
特性
IUPAC Name |
4-methylsulfonylpiperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZZJCDZLWFHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589882 | |
| Record name | 4-(Methanesulfonyl)piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139605-60-0 | |
| Record name | 4-(Methanesulfonyl)piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methanesulfonylpiperazine-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
